molecular formula C14H22Cl2N2 B1390906 2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride CAS No. 1170102-75-6

2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride

Cat. No. B1390906
CAS RN: 1170102-75-6
M. Wt: 289.2 g/mol
InChI Key: YITKQSSMDHKLOP-UHFFFAOYSA-N
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Description

2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound is a derivative of indole and has a piperidine ring attached to it. It is also known as MPDI dihydrochloride.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Reactions with Various Agents : 2-Methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride reacts with pyridine, piperidine, N-alkylpiperidines, and dimethylformamide, resulting in dehydrohalogenation and halogen substitution products. The ratio of these products depends on the reagent structure (Mazgarova, Absalyamova, & Gataullin, 2012).
  • Synthesis of Novel Compounds : This compound is used in synthesizing new indole derivatives, such as 1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole, which has shown high cytotoxic potential against leukemia cell lines (Guillon, Savrimoutou, Rubio, & Desplat, 2018).

Biological and Pharmacological Studies

  • Cytotoxic Potential : The compound's derivatives demonstrate significant cytotoxic potential against various cancer cell lines, emphasizing its relevance in cancer research and potential therapeutic applications (Guillon et al., 2018).
  • Cholinesterase and Monoamine Oxidase Inhibition : Some derivatives of this compound act as dual inhibitors of cholinesterase and monoamine oxidase, indicating potential for treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Alkylated indoles derivatives, including those containing the piperidin-4-yl group, have shown effectiveness in inhibiting corrosion of mild steel in acidic environments, demonstrating the compound's utility in industrial applications (Verma et al., 2016).

Synthesis of Ligands for Treatment of Cognitive Disorders

  • Selective 5-HT6R Ligands : Derivatives of this compound have been developed as selective ligands for the 5-HT6 receptor, demonstrating potential in the treatment of cognitive disorders. These derivatives show promising pharmacokinetic profiles and in vivo activity in animal models (Nirogi, Bandyala, Gangadasari, & Khagga, 2016).

Antimicrobial Activities

  • Novel Indole Derivatives with Antimicrobial Properties : The compound has been used to synthesize new indole derivatives with significant antimicrobial activities, broadening its scope of application in medicinal chemistry and pharmacology (Anekal & Biradar, 2012).

Biochemical Analysis

Biochemical Properties

2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in the entry of HIV-1 into cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction, which is crucial for its antagonistic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect calcium mobilization in cells, which is a critical signaling event . Additionally, its interaction with CCR5 can inhibit HIV-1 entry into cells, thereby impacting viral replication and infection .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a CCR5 antagonist by forming a salt-bridge interaction with the receptor, which prevents the binding of HIV-1 . This inhibition of CCR5 is not associated with mechanism-related side effects, making it a promising candidate for therapeutic development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of CCR5, which may have therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits CCR5 without causing significant toxicity . At higher doses, there may be threshold effects and potential adverse effects that need to be carefully monitored . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. Understanding these pathways is crucial for developing strategies to enhance its therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s ability to reach its target sites is essential for its efficacy and therapeutic application .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are important for understanding its mechanism of action and optimizing its therapeutic use .

properties

IUPAC Name

2-methyl-1-piperidin-4-yl-2,3-dihydroindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-11-10-12-4-2-3-5-14(12)16(11)13-6-8-15-9-7-13;;/h2-5,11,13,15H,6-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITKQSSMDHKLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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